molecular formula C19H21FN6 B2814458 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine CAS No. 1251605-85-2

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine

Cat. No.: B2814458
CAS No.: 1251605-85-2
M. Wt: 352.417
InChI Key: ZLLDNPSMSKATFV-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, which undergoes cyclization with hydrazine to form 3,5-dimethyl-1H-pyrazole.

    Synthesis of the Piperazine Derivative: 4-fluoroaniline reacts with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Construction of the Pyrimidine Ring: A suitable precursor, such as 2-chloropyrimidine, is reacted with the pyrazole and piperazine derivatives under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while substitution reactions could produce a variety of substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-ring systems in organic synthesis.

Biology

Biologically, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as an antagonist or agonist at specific receptors, influencing pathways involved in diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For example, it could inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine: Lacks the fluorine atom, which may affect its binding affinity and specificity.

    4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)pyrimidine: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

    4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-methylphenyl)piperazin-1-yl)pyrimidine: Features a methyl group, which might influence its metabolic stability.

Uniqueness

The presence of the fluorine atom in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine is a key differentiator. Fluorine atoms can significantly impact the compound’s lipophilicity, metabolic stability, and binding interactions, making it potentially more effective or selective in its biological applications.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6/c1-14-13-15(2)26(23-14)18-7-8-21-19(22-18)25-11-9-24(10-12-25)17-5-3-16(20)4-6-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLDNPSMSKATFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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